2-(3-fluorophenoxy)-2-methylPropanoic acid
Overview
Description
2-(3-fluorophenoxy)-2-methylPropanoic acid is an organic compound with the molecular formula C10H11FO3 It is a fluorinated derivative of phenoxypropanoic acid, characterized by the presence of a fluorine atom on the phenyl ring
Scientific Research Applications
2-(3-fluorophenoxy)-2-methylPropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorophenylboronic acids, are often used in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways, depending on the specific reactants and products involved .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenoxy)-2-methylPropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the cell’s metabolic state. Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the expression of specific genes. The compound’s fluorophenoxy group is particularly important in these interactions, as it can form strong bonds with the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the overall metabolic state of the cell, highlighting its importance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-2-methylPropanoic acid typically involves the reaction of 3-fluorophenol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-2-methylPropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxypropanoic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-2-methylPropanoic acid
- 2-(3-chlorophenoxy)-2-methylPropanoic acid
- 2-(3-bromophenoxy)-2-methylPropanoic acid
Uniqueness
2-(3-fluorophenoxy)-2-methylPropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXSYGZWLWWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624119 | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-36-2 | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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